molecular formula C10H9NO2S2 B14468682 Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate CAS No. 66201-14-7

Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate

Cat. No.: B14468682
CAS No.: 66201-14-7
M. Wt: 239.3 g/mol
InChI Key: CSAPGTHDGZJZMB-UHFFFAOYSA-N
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Description

Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate is an organic compound that features a unique structure combining a benzodithiol ring with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate typically involves the reaction of 1,3-benzodithiol-2-thione with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzodithiol derivatives.

Scientific Research Applications

Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include disruption of cellular processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodithiol-2-thione
  • Ethyl carbamate
  • Benzodithiol derivatives

Uniqueness

Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate is unique due to its combined benzodithiol and carbamate structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

66201-14-7

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

ethyl N-(1,3-benzodithiol-2-ylidene)carbamate

InChI

InChI=1S/C10H9NO2S2/c1-2-13-9(12)11-10-14-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3

InChI Key

CSAPGTHDGZJZMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C1SC2=CC=CC=C2S1

Origin of Product

United States

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